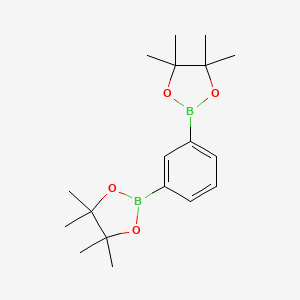
3,4-Dichloro-7-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-7-fluoroquinoline is a chemical compound with the empirical formula C9H4Cl2FN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-7-fluoroquinoline is represented by the SMILES stringClC1=C(Cl)C=NC2=CC(F)=CC=C21 . The molecular weight is 216.04 . Physical And Chemical Properties Analysis
3,4-Dichloro-7-fluoroquinoline is a solid substance . Its molecular weight is 216.04 , and its empirical formula is C9H4Cl2FN .Wissenschaftliche Forschungsanwendungen
Enzymology
Scientific Field
Enzymology
Application Summary
In enzymology, 3,4-Dichloro-7-fluoroquinoline is investigated for its potential to inhibit certain enzymes implicated in disease states.
Methods of Application
The compound is used in enzyme assays to determine its inhibitory effects on target enzymes. It is often tested in various concentrations to establish IC50 values.
Results
Studies have found that 3,4-Dichloro-7-fluoroquinoline can inhibit specific enzymes with IC50 values in the micromolar range, indicating its potential as a lead compound for drug development .
Electrochemical Sensors
Application Summary
This compound is used in the development of electrochemical sensors for detecting fluoroquinolone antibiotics in various matrices.
Methods of Application
Electrochemical sensors are fabricated by modifying electrode surfaces with 3,4-Dichloro-7-fluoroquinoline to enhance the selective detection of fluoroquinolones through voltammetric and amperometric methods.
Results
The sensors exhibit high sensitivity and selectivity, with detection limits reaching nanomolar concentrations .
Photodynamic Therapy
Scientific Field
Biomedical Engineering
Application Summary
3,4-Dichloro-7-fluoroquinoline derivatives are explored as photosensitizers in photodynamic therapy for treating cancer due to their ability to generate reactive oxygen species upon light activation.
Methods of Application
Derivatives are synthesized and conjugated with targeting moieties. These compounds are then activated by specific wavelengths of light to produce cytotoxic species that can kill cancer cells.
Results
Initial studies show that these compounds can effectively induce cell death in cancerous cells while sparing healthy cells .
Enzyme Inhibition Studies
Scientific Field
Biochemistry
Application Summary
3,4-Dichloro-7-fluoroquinoline is investigated for its potential to act as an enzyme inhibitor, which could lead to the development of new therapeutic drugs.
Methods of Application
The compound is used in in vitro assays to test its inhibitory effects on various enzymes, particularly those involved in bacterial DNA replication and cell division.
Results
The compound has shown promise in inhibiting specific enzymes, with potential applications in antibiotic development .
Liquid Crystal Displays (LCDs)
Scientific Field
Optoelectronics
Application Summary
Due to its structural properties, 3,4-Dichloro-7-fluoroquinoline is used in the synthesis of liquid crystals for LCDs.
Methods of Application
The compound is incorporated into liquid crystal formulations, where its molecular orientation and electronic properties are exploited to modulate light transmission.
Results
LCDs utilizing these liquid crystals demonstrate improved response times and color contrast .
Fluorescence Studies
Scientific Field
Physical Chemistry
Application Summary
The fluorescent properties of 3,4-Dichloro-7-fluoroquinoline make it a candidate for use in fluorescence microscopy and spectroscopy.
Methods of Application
The compound is used as a fluorophore due to its ability to absorb and emit light at specific wavelengths, which is useful for labeling and tracking biological molecules.
Results
It provides a stable fluorescent signal, allowing for the detailed observation of cellular processes .
Antimalarial Research
Scientific Field
Pharmacology
Application Summary
3,4-Dichloro-7-fluoroquinoline is used in the synthesis of antimalarial drugs due to its structural similarity to quinine.
Methods of Application
The compound is modified to enhance its pharmacokinetic properties and tested against various strains of malaria-causing parasites.
Results
Some derivatives have shown efficacy in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, in laboratory settings .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4-dichloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWDPXPWAROFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671171 |
Source


|
| Record name | 3,4-Dichloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-7-fluoroquinoline | |
CAS RN |
1204810-51-4 |
Source


|
| Record name | 3,4-Dichloro-7-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

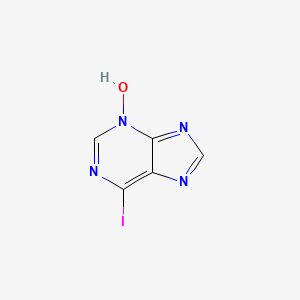

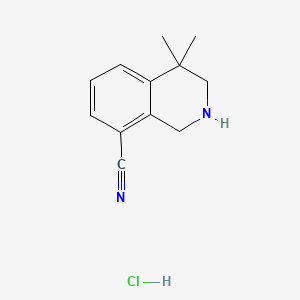
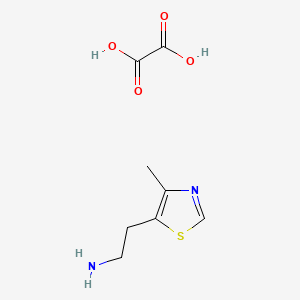
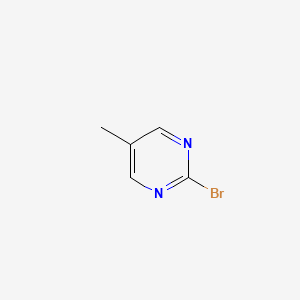
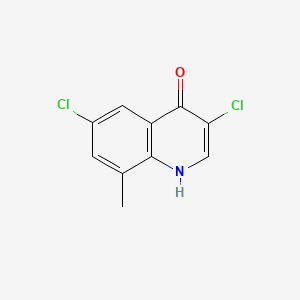
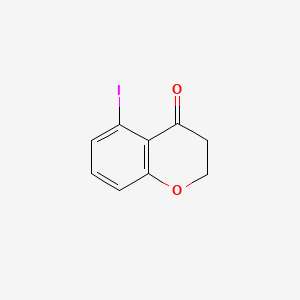
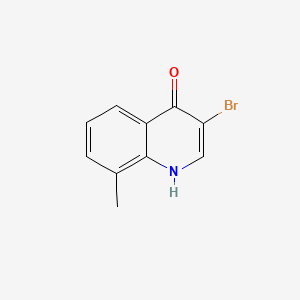
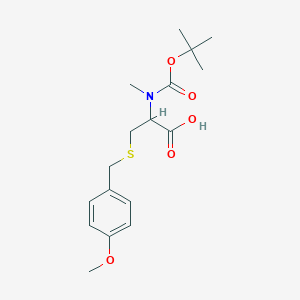


![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
